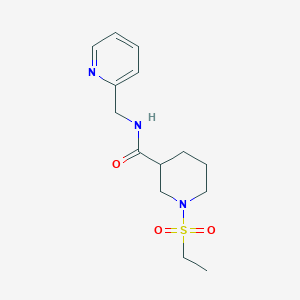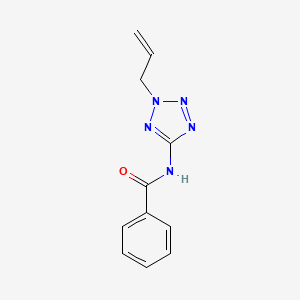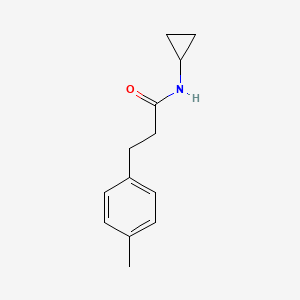![molecular formula C20H22FN3O3 B4439009 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4439009.png)
2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide
Descripción general
Descripción
2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is a chemical compound that has been extensively studied by scientists for its potential applications in the field of medicine. The compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which is involved in various cellular processes.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide involves the inhibition of BTK activity, which leads to the suppression of B-cell receptor signaling. This, in turn, leads to the suppression of various cellular processes that are involved in the development and progression of cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide have been extensively studied. The compound has been shown to inhibit the proliferation and survival of cancer cells, as well as the activation of various signaling pathways that are involved in cancer development and progression. Additionally, the compound has been shown to suppress the production of pro-inflammatory cytokines, which are involved in the development of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide in lab experiments include its potent inhibitory activity against BTK, as well as its ability to suppress various cellular processes that are involved in the development and progression of cancer and autoimmune disorders. However, the limitations of using the compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide. These include further studies on the safety and efficacy of the compound in humans, as well as the identification of potential biomarkers that can predict the response to the treatment. Additionally, future research can focus on the development of combination therapies that can enhance the efficacy of the compound in the treatment of cancer and autoimmune disorders. Finally, further studies can also focus on the development of novel BTK inhibitors that can overcome the limitations of 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide.
Conclusion
In conclusion, 2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide is a potent inhibitor of BTK that has potential applications in the treatment of cancer and autoimmune disorders. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies are needed to determine the safety and efficacy of the compound in humans and to identify potential biomarkers that can predict the response to the treatment.
Aplicaciones Científicas De Investigación
2-fluoro-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of BTK, which is a key regulator of B-cell receptor signaling and is involved in the development and progression of various cancers.
Propiedades
IUPAC Name |
2-fluoro-N-[3-methyl-4-[(2-morpholin-4-ylacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-14-12-15(22-20(26)16-4-2-3-5-17(16)21)6-7-18(14)23-19(25)13-24-8-10-27-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFGIUFJQNHXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4438927.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4438935.png)
![1-isopropenyl-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4438937.png)
![N-(tert-butyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438943.png)

![3-fluoro-4-methoxy-N-[4-(2-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4438955.png)



![1-(2-{[(4-fluorobenzyl)(methyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4438982.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4438989.png)
![2-{[4-cyclopropyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4438995.png)

![3-amino-N-(3-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439019.png)